molecular formula C21H13N3O2 B3885201 2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 20631-41-8

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3885201
CAS No.: 20631-41-8
M. Wt: 339.3 g/mol
InChI Key: NHOPRLYJCODXJT-UHFFFAOYSA-N
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Description

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both benzimidazole and isoindole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while isoindole is a bicyclic compound. The combination of these two structures in a single molecule endows it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c25-20-15-5-1-2-6-16(15)21(26)24(20)14-11-9-13(10-12-14)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOPRLYJCODXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328126
Record name STK035090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20631-41-8
Record name STK035090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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